benzyl 5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate
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Overview
Description
Benzyl 5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate is a chemical compound with the molecular formula C18H17NO3 and a molecular weight of 295.34 g/mol . This compound is part of the benzazepine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole derivatives, are known to interact with their targets in a way that disrupts normal cellular processes . This disruption can lead to a variety of effects, depending on the specific target and the nature of the interaction.
Biochemical Pathways
It is known that indole derivatives can interfere with a variety of pathways associated with bacterial virulence, including the two-component regulation system, flagellar assembly, bacterial secretion system, quorum sensing, abc transporters, and bacterial chemotaxis .
Result of Action
It is known that indole derivatives can have a variety of biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reductive rearrangement of oximes in the presence of boron trifluoride etherate and a boron hydride-dimethyl sulfide complex . Another approach includes the use of propylphosphonic anhydride as a catalyst for the conversion of ketoximes to the desired benzazepine structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Common in organic synthesis, substitution reactions can introduce new substituents into the benzazepine ring.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs .
Scientific Research Applications
Benzyl 5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
5-oxo-2,3,4,5-tetrahydropyridine: Another compound with a similar core structure but different substituents.
Indole derivatives: These compounds share some structural similarities and are also known for their diverse biological activities.
Uniqueness
Benzyl 5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate is unique due to its specific benzazepine core and the presence of a benzyl ester group. This combination of structural features contributes to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
benzyl 5-oxo-3,4-dihydro-2H-1-benzazepine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c20-17-11-6-12-19(16-10-5-4-9-15(16)17)18(21)22-13-14-7-2-1-3-8-14/h1-5,7-10H,6,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJASUXANQFOZOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC=CC=C2N(C1)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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